Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate

Description

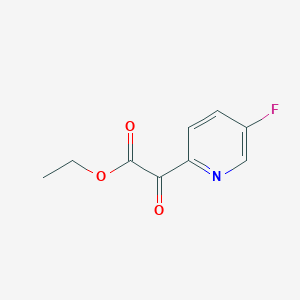

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative characterized by an ethyl oxoacetate ester group attached to a 5-fluoropyridin-2-yl moiety. The fluorine atom at the 5-position of the pyridine ring enhances lipophilicity and metabolic stability, while the oxoacetate group provides reactivity for further functionalization .

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-4-3-6(10)5-11-7/h3-5H,2H2,1H3 |

InChI Key |

CWABKHCTPLQVRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 5-fluoro-2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic/Heteroaromatic Ring

Ethyl 2-(3-fluorophenyl)-2-oxoacetate

- Structural Difference : Replaces the pyridine ring with a fluorophenyl group.

- The similarity score (0.98) indicates high structural overlap, but the phenyl group may alter electronic properties .

Methyl 2-(4-fluorophenyl)-2-oxoacetate

- Structural Difference : Methyl ester instead of ethyl and a 4-fluorophenyl group.

- Impact : The methyl ester decreases lipophilicity (logP reduction) compared to the ethyl variant, affecting membrane permeability. The 4-fluoro substitution on phenyl may direct reactivity differently in electrophilic substitution reactions .

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

- Structural Difference : Incorporates a trifluoromethyl group at the 5-position of a 2-fluorophenyl ring.

- This compound is more lipophilic than the target molecule, favoring blood-brain barrier penetration .

Heterocyclic vs. Benzene-Based Analogs

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate

- Structural Difference : Methoxy-substituted phenyl ring instead of fluoropyridine.

- Impact: The methoxy group is electron-donating, opposing the electron-withdrawing nature of fluorine. Isolated from marine organisms, this compound has shown moderate bioactivity in natural product screenings .

Ethyl 2-(3-bromo-4-fluoroanilino)-2-oxoacetate

- Structural Difference: Anilino group with bromo and fluoro substituents.

- Impact: The bromine atom increases molecular weight (337.1 g/mol vs. The anilino group enables hydrogen bonding, which may enhance protein target interactions .

Ester Group Modifications

Methyl 2-(4-fluorophenyl)-2-oxoacetate

- Structural Difference : Methyl ester instead of ethyl.

- Impact : The shorter alkyl chain reduces lipophilicity (calculated logP: 1.2 vs. 1.8 for the ethyl variant), impacting pharmacokinetics. Methyl esters are generally more prone to hydrolysis, which could limit in vivo stability .

Biological Activity

Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine substituent at the 5-position and an ethyl ester group linked to a ketone functional group. This structure enhances its lipophilicity and may influence its interactions with biological targets.

Molecular Formula : CHFNO

Molecular Weight : 213.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially influencing pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of enzymes involved in cancer progression.

- Receptor Modulation : The compound may act as a modulator for specific receptors, impacting signaling pathways critical for tumor growth.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Demonstrated efficacy against several cancer cell lines, including breast and lung cancer models. |

| Antimicrobial | Exhibits antibacterial properties against both gram-positive and gram-negative bacteria. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo studies. |

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on human breast cancer cells, revealing significant inhibition of cell proliferation through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins (Bcl-2 family) and upregulation of pro-apoptotic factors (caspases) . -

Antimicrobial Properties :

In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent . The structure-function relationship indicates that the fluorine atom plays a crucial role in enhancing antimicrobial activity. -

Anti-inflammatory Effects :

Research highlighted the compound's capacity to modulate inflammatory cytokines in macrophage models, indicating potential therapeutic applications in inflammatory diseases .

Safety Profile

Toxicological studies on related compounds suggest that this compound has a favorable safety profile, with low toxicity observed in animal models at moderate doses. Further investigations are required to confirm these findings specifically for this compound.

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Elucidating the exact molecular pathways influenced by this compound.

- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety.

- Analog Development : Synthesizing derivatives with enhanced bioactivity or selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.